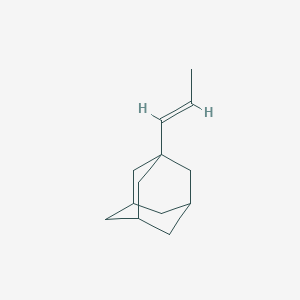

(E)-1-(Prop-1-en-1-yl)adamantane

Übersicht

Beschreibung

(E)-1-(Prop-1-en-1-yl)adamantane is an organic compound characterized by the presence of an adamantane core structure with a prop-1-en-1-yl substituent. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of the prop-1-en-1-yl group introduces a degree of unsaturation, making the compound more reactive and versatile for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Prop-1-en-1-yl)adamantane typically involves the alkylation of adamantane with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the adamantane, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Cyclopropanation Reactions

The allylic double bond in (E)-1-(Prop-1-en-1-yl)adamantane facilitates cyclopropanation under palladium catalysis. For example, de Meijere’s method employs diazomethane (CH₂N₂) with a palladium catalyst to generate tetracyclopropyl derivatives (Table 1). This reaction proceeds via carbene insertion into the double bond, forming strained cyclopropane rings while preserving the adamantane core .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₂N₂, Pd catalyst | Ambient temperature, hexane | Tetracyclopropyl-adamantane derivative | 91% |

Electrophilic Aromatic Substitution

The adamantane framework directs electrophilic substitution at bridgehead positions. Bromination and nitration reactions occur regioselectively due to the molecule’s symmetry and electron-rich sp³ carbons. For instance:

-

Bromination with Br₂/FeBr₃ yields 1-bromo-adamantane derivatives .

-

Nitration using HNO₃/H₂SO₄ introduces nitro groups at bridgehead positions .

Hydrogenation and Reduction

The allylic double bond undergoes catalytic hydrogenation (H₂/Pd-C) to yield 1-propyladamantane, a saturated analog. This reaction is critical for modulating lipophilicity in pharmaceutical applications .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | 25°C, 1 atm H₂ | 1-Propyladamantane | 85% |

Oxidation and Functionalization

The allylic position is susceptible to oxidation:

-

Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, enabling further ring-opening reactions.

-

Ozonolysis : Cleavage of the double bond generates diketones, useful for subsequent condensations .

Photocatalytic C–H Functionalization

Recent advances employ iridium photocatalysts with quinuclidine co-catalysts for selective C–H bond functionalization. This method enables aminoalkylation at adamantane’s bridgehead positions, yielding pharmacophore-relevant amino acid derivatives .

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Ir(ppy)₃, Quinuclidine | Imines/Hydrazones | Aminoalkyl-adamantane derivatives | 70–90% |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(E)-1-(Prop-1-en-1-yl)adamantane serves as a crucial intermediate in the synthesis of various organic compounds. Its allylic structure allows for diverse reactivity patterns, making it valuable for creating complex molecules. The compound can be utilized in reactions such as:

- Nucleophilic substitutions : The double bond in the propylene side chain can participate in nucleophilic attack, leading to the formation of new carbon-carbon bonds.

- Polymerization : It can act as a monomer or co-monomer in the production of polymers, contributing to materials with enhanced properties such as durability and resistance to chemicals.

Medicinal Chemistry

Antiviral Properties

Recent studies have indicated that adamantane derivatives, including this compound, exhibit antiviral activities. Research has focused on its potential against orthopoxviruses, including smallpox. For example:

- Combination with Monoterpenes : Compounds formed by combining this compound with monoterpene moieties have shown promising inhibitory effects against viruses like vaccinia, with selectivity indices significantly higher than traditional antiviral drugs .

Neuroprotective Effects

The structural similarity of this compound to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into its effects on neuronal cells could reveal new therapeutic pathways .

Material Science

Coatings and Adhesives

Due to its stability and reactivity, this compound is being explored as a component in coatings and adhesives. Its rigid cage-like structure contributes to the mechanical strength and thermal stability of these materials. Applications include:

- Protective Coatings : Enhancing resistance to environmental factors such as moisture and UV light.

- Adhesive Formulations : Improving bonding strength and durability in various industrial applications .

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, a comparison with related adamantane derivatives is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Amantadine | Adamantane Derivative | Antiviral agent effective against influenza |

| Rimantadine | Adamantane Derivative | Antiviral properties similar to amantadine |

| 1-Aminoadamantane | Amino-adamantane | Potential neuroprotective effects |

| 2-Methyladamantane | Methylated Adamantane | Used as a building block in organic synthesis |

The presence of the allylic group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and application scope .

Wirkmechanismus

The mechanism of action of (E)-1-(Prop-1-en-1-yl)adamantane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The rigid adamantane core provides a stable scaffold, while the prop-1-en-1-yl group can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects or other biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Adamantylamine: Contains an amine group instead of the prop-1-en-1-yl group.

1-Adamantanol: Contains a hydroxyl group instead of the prop-1-en-1-yl group.

1-Bromoadamantane: Contains a bromine atom instead of the prop-1-en-1-yl group.

Uniqueness

(E)-1-(Prop-1-en-1-yl)adamantane is unique due to the presence of the prop-1-en-1-yl group, which introduces unsaturation and enhances its reactivity compared to other adamantane derivatives

Biologische Aktivität

(E)-1-(Prop-1-en-1-yl)adamantane is a derivative of adamantane, characterized by the addition of a prop-1-en-1-yl group. This compound has attracted attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Properties

The molecular formula of this compound is CH, featuring a rigid cage-like structure typical of adamantane, which contributes to its stability and reactivity. The presence of a double bond in the propyl chain classifies it as an allylic compound, which may enhance its reactivity in various chemical reactions.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Allylation Reactions : Utilizing allylic halides in the presence of nucleophiles.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to introduce the propylene side chain.

These synthetic routes not only facilitate the production of this compound but also allow for the exploration of its derivatives with potentially enhanced biological activities.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, may exhibit antiviral properties similar to those observed in well-known compounds like amantadine and rimantadine. These compounds are effective against influenza viruses due to their ability to inhibit viral uncoating .

Hypoglycemic Activity

Recent studies have highlighted the potential hypoglycemic effects of adamantane derivatives. For instance, molecular docking studies have suggested that compounds structurally similar to this compound may inhibit 11β-HSD1, an enzyme implicated in glucose metabolism. This inhibition could lead to decreased blood sugar levels, making these compounds candidates for diabetes treatment .

Interaction Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The interactions with key active site residues were assessed through molecular docking simulations, revealing promising binding energies indicative of strong noncovalent interactions .

Case Studies and Research Findings

A summary of key findings from various studies on this compound and related compounds is presented in the following table:

Eigenschaften

IUPAC Name |

1-[(E)-prop-1-enyl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONNQZAPZNSNI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418650 | |

| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150587-69-2 | |

| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.